An In-Depth Technical Guide to N,N'-Bis(3-aminopropyl)ethylenediamine (CAS: 10563-26-5)
An In-Depth Technical Guide to N,N'-Bis(3-aminopropyl)ethylenediamine (CAS: 10563-26-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(3-aminopropyl)ethylenediamine, with the CAS registry number 10563-26-5, is a linear tetra-amine that serves as a versatile building block and functional molecule in a wide array of chemical and biological applications. Its unique structure, characterized by a central ethylenediamine core flanked by two 3-aminopropyl arms, imparts a high degree of reactivity and functionality. This document provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, safety and handling information, and a review of its current and potential applications in industrial processes and biomedical research. Particular attention is given to its role as a polyamine analogue and its potential implications in drug development and cellular biology.
Chemical and Physical Properties
N,N'-Bis(3-aminopropyl)ethylenediamine is typically a colorless to pale yellow liquid with an amine-like odor.[1] It is miscible in water and soluble in various polar organic solvents.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N,N'-Bis(3-aminopropyl)ethylenediamine
| Property | Value | References |
| CAS Number | 10563-26-5 | [2][3] |
| Molecular Formula | C₈H₂₂N₄ | [2][4] |
| Molecular Weight | 174.29 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 165 °C (at 10 mmHg) | [2][4] |
| Density | 0.952 g/mL (at 25 °C) | [5] |
| Refractive Index | n20/D 1.491 | [5] |
| Water Solubility | 1000 g/L at 20 °C | [6] |
| Melting Point | -1.5 °C | [6] |
| Flash Point | >230 °F (>110 °C) | [6] |
| pKa | 10.49 ± 0.10 (Predicted) | [6] |
Synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine
The industrial synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine is typically a two-step process involving the cyanoethylation of ethylenediamine followed by the catalytic hydrogenation of the resulting dinitrile intermediate.[2][7]
Experimental Protocol: Synthesis
The following is a generalized experimental protocol based on common methodologies described in the literature.[8][9]
Step 1: Synthesis of N,N'-Bis(2-cyanoethyl)ethylenediamine
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To a reactor equipped with a stirrer, thermometer, and dropping funnel, add a monohydric alcohol (e.g., ethanol or methanol) as a solvent.
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Add ethylenediamine to the reactor with stirring.
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Slowly add acrylonitrile to the reaction mixture, maintaining a molar ratio of ethylenediamine to acrylonitrile of approximately 1:2.0-2.5. The addition should be carried out over 2-6 hours.
-
Maintain the reaction temperature between 30-70 °C.
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Monitor the reaction progress by gas chromatography (GC) until the ethylenediamine is completely consumed.
-
The resulting mixture containing N,N'-Bis(2-cyanoethyl)ethylenediamine is used directly in the next step.
Step 2: Hydrogenation to N,N'-Bis(3-aminopropyl)ethylenediamine
-
In a high-pressure reactor, charge the N,N'-Bis(2-cyanoethyl)ethylenediamine mixture from the previous step.
-
Add a hydrogenation catalyst, such as Raney Nickel or a Cobalt-based catalyst.[9]
-
Add a solid alkali (e.g., sodium hydroxide) and, in some procedures, liquid ammonia to suppress side reactions.[9]
-
Pressurize the reactor with hydrogen to 1.5-4.5 MPa.[9]
-
Heat the reaction mixture to a temperature between 55-120 °C.[9]
-
Maintain the reaction under these conditions with stirring until GC analysis indicates complete conversion of the dinitrile intermediate.
-
After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.
-
The final product can be purified by vacuum distillation.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N,N'-Bis(3-aminopropyl)ethylenediamine. Publicly available databases such as SpectraBase and ChemicalBook provide access to ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound.[5][7]
Safety and Handling
N,N'-Bis(3-aminopropyl)ethylenediamine is a hazardous substance and requires careful handling. It is harmful if swallowed and fatal in contact with skin.[10] It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[10]
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement | References |
| Hazard Statements | H302: Harmful if swallowed. H310: Fatal in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H402: Harmful to aquatic life. | [10] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302 + P350: IF ON SKIN: Gently wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. | [8][10] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8] Work in a well-ventilated area or under a chemical fume hood.[11]
First Aid Measures: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth with water and do not induce vomiting.[8] In all cases of exposure, seek immediate medical attention.[8]
Applications
The tetra-amine structure of N,N'-Bis(3-aminopropyl)ethylenediamine makes it a valuable component in various industrial and research applications.
Industrial Applications
-
Polymer Chemistry: It serves as an effective crosslinking and curing agent for epoxy resins and polyamides, enhancing their mechanical strength, thermal stability, and chemical resistance.[3][9]
-
Adhesives and Sealants: Its ability to form strong bonds contributes to the formulation of high-performance adhesives and sealants.
-
Corrosion Inhibitors and Surfactants: It is used as an intermediate in the manufacturing of corrosion inhibitors and surfactants.[3]
-
Water Treatment: The chelating properties of this polyamine allow it to bind with heavy metal ions, making it useful in water treatment applications for the removal of toxic metals.[3]
Research and Drug Development Applications
The biological significance of polyamines suggests several avenues for the application of N,N'-Bis(3-aminopropyl)ethylenediamine in biomedical research.
-
Polyamine Research: As a synthetic polyamine analogue, it can be used to study the roles of natural polyamines (putrescine, spermidine, and spermine) in cellular processes such as cell growth, proliferation, and differentiation.[7][12]
-
Drug Delivery: The multiple amine groups provide sites for bioconjugation, allowing for its potential use as a scaffold in the development of targeted drug delivery systems.[3]
-
Chelation Therapy: Its ability to chelate metal ions could be explored in the context of therapies for diseases associated with metal overload.
Biological Significance and Signaling Pathways
Polyamines are essential polycations involved in a multitude of cellular functions, including DNA stabilization, gene expression, and cell signaling.[1][13] The polyamine metabolic pathway is often dysregulated in diseases such as cancer, making it a target for therapeutic intervention.[1]
As a synthetic polyamine, N,N'-Bis(3-aminopropyl)ethylenediamine can potentially interact with various components of cellular signaling pathways that are regulated by natural polyamines. These include:
-
Cell Proliferation Pathways: Polyamines are known to influence signaling pathways that control cell growth, such as the mTOR pathway.[12] Synthetic analogues can be used to probe these interactions.
-
Ion Channel Regulation: The cationic nature of polyamines allows them to interact with and modulate the activity of various ion channels.
-
Nucleic Acid Interactions: Polyamines can bind to DNA and RNA, influencing their structure and function. This has implications for gene expression and protein synthesis.
Further research is needed to elucidate the specific interactions of N,N'-Bis(3-aminopropyl)ethylenediamine within these biological systems.
Conclusion
N,N'-Bis(3-aminopropyl)ethylenediamine is a chemical compound with significant utility in both industrial and research settings. Its well-defined synthesis and versatile reactivity make it a valuable tool for polymer chemists and material scientists. For researchers in the life sciences, its structural similarity to endogenous polyamines opens up opportunities for investigating fundamental cellular processes and developing novel therapeutic strategies. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential.
References
- 1. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chemimpex.com [chemimpex.com]
- 4. N,N'-Bis(3-aminopropyl)ethylenediamine | 10563-26-5 | KAA56326 [biosynth.com]
- 5. N,N'-bis(3-aminopropyl)ethylenediamine | C8H22N4 | CID 25378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. N,N'-BIS(3-AMINOPROPYL)ETHYLENEDIAMINE(10563-26-5) 1H NMR [m.chemicalbook.com]
- 8. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 9. TWI565686B - Preparation method of n,n'-bis(3-aminopropyl)ethylenediamine - Google Patents [patents.google.com]
- 10. N,N'-BIS(3-AMINOPROPYL)ETHYLENEDIAMINE | 10563-26-5 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
